N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

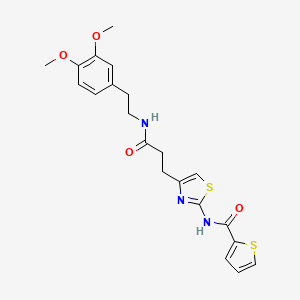

This compound features a thiazole core substituted with a thiophene-2-carboxamide group and a 3,4-dimethoxyphenethylamino-propionyl chain.

Properties

IUPAC Name |

N-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-27-16-7-5-14(12-17(16)28-2)9-10-22-19(25)8-6-15-13-30-21(23-15)24-20(26)18-4-3-11-29-18/h3-5,7,11-13H,6,8-10H2,1-2H3,(H,22,25)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXPGIOPNVQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS Number: 1021133-23-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 445.6 g/mol

- Structure : The compound features a thiazole ring and a thiophene carboxamide moiety, which are significant in enhancing its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Core : Utilizing appropriate starting materials under acidic conditions.

- Coupling Reaction : Combining the thiazole derivative with thiophene-2-carboxylic acid using coupling reagents such as EDCI and DMAP.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

Research indicates that compounds similar to this one have demonstrated IC50 values ranging from 1.81 to 9.73 μM against these cell lines, suggesting potent anticancer effects .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It may bind to cellular receptors influencing signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : The compound can affect the expression of genes associated with inflammation and tumorigenesis.

Case Studies

- Study on Anticancer Activity : A series of substituted thiophene derivatives were synthesized and tested for their anticancer activity. Among them, the derivatives showed promising results with significant inhibition of cell proliferation in various cancer types .

- Mechanistic Studies : Research has indicated that compounds containing thiophene and thiazole moieties often exhibit enhanced biological activity due to their ability to interact with multiple molecular targets .

Summary Table of Biological Activity

| Biological Activity | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| Anticancer | MCF-7 | 1.81 - 9.73 |

| Anticancer | A549 | 1.81 - 9.73 |

| Anticancer | HeLa | 1.81 - 9.73 |

Comparison with Similar Compounds

Structural Analogs in Thiazole-Benzamide/Thiophene-Carboxamide Families

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects: The target compound’s 3,4-dimethoxyphenethyl group differs from morpholinomethyl (4d) or dimethylaminomethyl (4h) moieties in analogs.

- Core Heterocycles : Unlike sulfonamide- or pyridine-linked analogs (e.g., compound 28 or Dasatinib), the thiophene-carboxamide group in the target compound could offer distinct electronic properties, influencing target selectivity .

Pharmacological and Physicochemical Comparisons

Bioactivity Trends

- Kinase Inhibition: Dasatinib and other BTK inhibitors (e.g., GDC-0834) share thiazole-carboxamide scaffolds but incorporate bulkier substituents (e.g., tetrahydrobenzo[b]thiophene).

- Antimicrobial Potential: Analogs like 4d and 4h with pyridinyl and morpholine groups show preliminary antimicrobial activity, suggesting the target compound’s dimethoxy groups might similarly interact with bacterial enzymes (e.g., dihydrofolate reductase) .

Physicochemical Properties

- Spectral Data : While the target compound’s NMR/HRMS data is absent in the evidence, analogs like 4d and 4h show distinct ¹H NMR peaks for aromatic protons (δ 7.1–8.5 ppm) and carbonyl groups (δ 165–170 ppm), which could guide characterization .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(4-(3-((3,4-dimethoxyphenethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as temperature (reflux vs. room temperature), solvent selection (e.g., DMF or acetonitrile for polar intermediates), and catalyst use. For example, coupling the thiazole and thiophene-carboxamide moieties may require sequential amidation under nitrogen to prevent oxidation. Purification via recrystallization (ethanol/water) or column chromatography improves purity . Monitoring reaction progress with TLC or HPLC ensures minimal side-product formation .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~7.5–8.0 ppm for thiophene protons, δ ~160–170 ppm for carbonyl carbons) to confirm connectivity of the thiazole, thiophene, and 3,4-dimethoxyphenethyl groups .

- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₄N₃O₄S₂).

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (thiazole C-S) .

Q. What preliminary biological assays are recommended to screen its bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorometric/colorimetric substrates. IC₅₀ values can indicate potency .

- Antimicrobial Screening : Broth microdilution (MIC values) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodological Answer :

- Substituent Variation : Modify the 3,4-dimethoxyphenethyl group (e.g., replace methoxy with halogens or alkyl chains) to assess steric/electronic effects on binding .

- Bioisosteric Replacement : Swap thiazole with oxazole or thiadiazole to evaluate heterocycle impact on potency .

- Pharmacophore Mapping : Use X-ray crystallography or molecular modeling to identify critical hydrogen-bonding motifs .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., π-π stacking with aromatic residues, hydrogen bonds with catalytic sites) .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes in targets .

- QSAR Models : CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .

Q. How should researchers resolve contradictions in biochemical data (e.g., high in vitro potency vs. low cellular efficacy)?

- Methodological Answer :

- Permeability Assessment : Caco-2 monolayer assay to evaluate membrane penetration; low permeability may explain cellular efficacy gaps .

- Metabolic Stability : Liver microsome assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Off-Target Profiling : Kinome-wide screening (e.g., DiscoverX) to detect unintended target interactions .

Q. What strategies enhance metabolic stability without compromising activity?

- Methodological Answer :

- Deuteration : Replace labile hydrogens (e.g., on thiophene or phenethyl groups) with deuterium to slow CYP450 metabolism .

- Prodrug Design : Mask polar groups (e.g., amide) with ester promoieties to improve bioavailability .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolically vulnerable sites .

Q. How can multi-target interactions (polypharmacology) be systematically studied?

- Methodological Answer :

- Thermal Shift Assays : Monitor protein melting shifts to identify off-target binding .

- Phosphoproteomics : SILAC-based LC-MS to map kinase signaling perturbations in treated cells .

- Network Pharmacology : Cytoscape to integrate interactome data and predict synergistic/antagonistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.